NF-|EB-IN-14
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Overview
Description
NF-κB-IN-14 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the immune response to infection. NF-κB-IN-14 is particularly noted for its potential anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-κB-IN-14 involves the preparation of 9-cinnamyl-9H-purine derivatives. The synthetic route typically includes the reaction of purine derivatives with cinnamyl bromide under specific conditions to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for NF-κB-IN-14 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
NF-κB-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving NF-κB-IN-14 include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of NF-κB-IN-14, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
NF-κB-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NF-κB signaling pathway and its role in various chemical reactions.
Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions related to the NF-κB pathway.
Mechanism of Action
NF-κB-IN-14 exerts its effects by disrupting the interaction between Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) proteins. This disruption leads to the suppression of the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines and other inflammatory mediators . The molecular targets involved include TLR4, MyD88, and various components of the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NF-κB-IN-14 include:
Mollugin derivatives: Known for their NF-κB inhibitory activity and anti-inflammatory properties.
N-aryl salicylamides: Another class of compounds with NF-κB inhibitory effects.
Uniqueness
NF-κB-IN-14 is unique in its specific mechanism of action, particularly its ability to disrupt the TLR4-MyD88 interaction. This makes it a valuable tool for studying the NF-κB signaling pathway and its role in inflammation and immune response.
Properties
Molecular Formula |
C15H12Cl2N4 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2,6-dichloro-9-[(E)-3-(4-methylphenyl)prop-2-enyl]purine |
InChI |
InChI=1S/C15H12Cl2N4/c1-10-4-6-11(7-5-10)3-2-8-21-9-18-12-13(16)19-15(17)20-14(12)21/h2-7,9H,8H2,1H3/b3-2+ |
InChI Key |
KQHCRNDNPXTCQH-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/CN2C=NC3=C2N=C(N=C3Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCN2C=NC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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